molecular formula C8H18S3 B14727108 Trisulfide, bis(2-methylpropyl) CAS No. 5943-60-2

Trisulfide, bis(2-methylpropyl)

Cat. No.: B14727108
CAS No.: 5943-60-2
M. Wt: 210.4 g/mol
InChI Key: OLDGZVUDLLXEQQ-UHFFFAOYSA-N
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Description

Trisulfide, bis(2-methylpropyl) is an organic trisulfide compound of significant interest in biochemical and pharmacological research, particularly in the study of hydrogen sulfide (H₂S) signaling. Like the well-characterized disulfide analog, diisobutyl disulfide , this trisulfide features sulfur atoms in its functional group, which is central to its mechanism of action. Organopolysulfides, such as this trisulfide, are recognized as potent natural donors of H₂S, a crucial gaseous signaling molecule involved in cardiovascular protection . The research value of this compound lies in its potential to investigate cellular redox processes and enzyme inhibition pathways. Studies on similar trisulfides, like diallyl trisulfide and dipropyl trisulfide, have shown their importance in flavor chemistry and their transformation during processing, which can alter their bioactivity . Researchers can utilize Trisulfide, bis(2-methylpropyl) to explore its potential effects on metabolic conditions, given that extracts from plants rich in organosulfur compounds have demonstrated anti-obesity effects and improved insulin resistance in animal models of obesity . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

5943-60-2

Molecular Formula

C8H18S3

Molecular Weight

210.4 g/mol

IUPAC Name

2-methyl-1-(2-methylpropyltrisulfanyl)propane

InChI

InChI=1S/C8H18S3/c1-7(2)5-9-11-10-6-8(3)4/h7-8H,5-6H2,1-4H3

InChI Key

OLDGZVUDLLXEQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSSSCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Trisulfide, bis(2-methylpropyl) can be synthesized through several methods. One common approach involves the reaction of thiols with sulfur dichloride. This method typically requires mild conditions and results in the formation of trisulfides with high yield and purity . Another method involves the reaction of haloalkanes with thio derivatives of 1,3,4-oxadiazole . Additionally, organophosphorus thio derivatives can react with nucleophilic agents to produce trisulfides .

Industrial Production Methods

Industrial production of trisulfide, bis(2-methylpropyl) often involves the use of readily available substrates and mild reaction conditions. For example, the reaction of aliphatic and aromatic thiols with sulfur dichloride or other sulfur-containing reagents can be scaled up for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Trisulfide, bis(2-methylpropyl) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction of trisulfides can be achieved using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as thiols or amines.

Major Products Formed

The major products formed from these reactions include disulfides, monosulfides, and other sulfur-containing compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares trisulfide, bis(2-methylpropyl) with structurally related trisulfides and sulfur-containing compounds, leveraging data from the provided evidence:

Compound Name Molecular Formula Molecular Weight CAS Number Key Properties/Applications Biological Activity Source
Trisulfide, bis(2-methylpropyl) (hypothetical) C₈H₁₈S₃ 194.40 Not available Likely sulfurous odor; potential use in fragrances (inferred from analogs) Not reported in evidence
Dimethyl trisulfide C₂H₆S₃ 126.26 Odor: onion, sulfur; used in fermented products (e.g., Doubanjiang) Not specified
Dipropyl trisulfide C₆H₁₄S₃ 182.38 6028-61-1 Industrial applications; safety data available (e.g., acute toxicity) Not specified
Diisoamyl trisulfide C₁₀H₂₂S₃ 230.47 4580 Listed in fragrance ingredients; branched alkyl structure Not specified
1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester (diisobutyl phthalate) C₁₆H₂₂O₄ 278.34 84-69-5 Plasticizer; antimicrobial activity in Streptomyces spp. Antimicrobial (ethyl acetate extracts)

Key Findings:

Structural and Functional Differences :

  • Trisulfides : Sulfur-rich compounds like dimethyl trisulfide and diisoamyl trisulfide are associated with strong odors (e.g., onion, sulfur) and fragrance applications . In contrast, bis(2-methylpropyl) esters (e.g., diisobutyl phthalate) are primarily used as plasticizers or antimicrobial agents .
  • Branched vs. Linear Chains : Diisoamyl trisulfide (branched C₅ alkyl) and trisulfide, bis(2-methylpropyl) (branched C₄ alkyl) likely exhibit higher hydrophobicity and lower volatility compared to linear analogs like dipropyl trisulfide .

Piperazinedione derivatives with bis(2-methylpropyl) groups (e.g., 3,6-bis(2-methylpropyl)-2,5-piperazinedione) exhibit antifungal activity against Aspergillus flavus , though this is unrelated to trisulfides.

Industrial and Commercial Applications :

  • Diisoamyl trisulfide is listed in fragrance formulations , suggesting that trisulfide, bis(2-methylpropyl) could serve similar roles due to structural similarity.
  • Diisobutyl phthalate, a bis(2-methylpropyl) ester, is a common plasticizer but faces regulatory scrutiny due to toxicity concerns .

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